molecular formula C7H10N2O2 B14242692 1-Hydroxy-3,5,6-trimethylpyrazin-2(1H)-one CAS No. 412341-27-6

1-Hydroxy-3,5,6-trimethylpyrazin-2(1H)-one

Cat. No.: B14242692
CAS No.: 412341-27-6
M. Wt: 154.17 g/mol
InChI Key: NSKTZPVWHWNPPG-UHFFFAOYSA-N
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Description

1-Hydroxy-3,5,6-trimethylpyrazin-2(1H)-one is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic substances. This particular compound is characterized by the presence of a hydroxyl group and three methyl groups attached to the pyrazine ring, making it a unique derivative of pyrazinone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3,5,6-trimethylpyrazin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5,6-trimethylpyrazine and suitable hydroxylating agents.

    Hydroxylation Reaction: The hydroxylation of 3,5,6-trimethylpyrazine is carried out using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction is typically performed in an organic solvent such as acetic acid or methanol.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3,5,6-trimethylpyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Hydroxy-3,5,6-trimethylpyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of flavors, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,5,6-trimethylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and methyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-3,5-dimethylpyrazin-2(1H)-one: Lacks one methyl group compared to 1-Hydroxy-3,5,6-trimethylpyrazin-2(1H)-one.

    1-Hydroxy-3,6-dimethylpyrazin-2(1H)-one: Lacks one methyl group compared to this compound.

    1-Hydroxy-3,5,6-trimethylpyrazin-2(1H)-thione: Contains a thione group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the presence of three methyl groups and a hydroxyl group on the pyrazine ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

412341-27-6

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-hydroxy-3,5,6-trimethylpyrazin-2-one

InChI

InChI=1S/C7H10N2O2/c1-4-6(3)9(11)7(10)5(2)8-4/h11H,1-3H3

InChI Key

NSKTZPVWHWNPPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)C(=N1)C)O)C

Origin of Product

United States

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